

discovery and historical background of Dimethyl 2-anilinobut-2-enedioate

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Compound of Interest

Compound Name: *Dimethyl 2-anilinobut-2-enedioate*

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An In-depth Technical Guide to Dimethyl 2-anilinobut-2-enedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Dimethyl 2-anilinobut-2-enedioate**, a versatile intermediate in organic synthesis. The document details its chemical properties, synthesis, and historical background, with a focus on providing practical information for laboratory applications. While the exact historical discovery of this compound is not readily traceable through standard chemical literature databases, its synthesis is a well-established example of the addition of amines to activated alkynes. This guide presents detailed experimental protocols, structured data tables for easy reference, and graphical representations of the synthetic pathway and experimental workflow. Notably, a thorough search of scientific literature reveals no specific established signaling pathways associated with **Dimethyl 2-anilinobut-2-enedioate**. This is in contrast to the similarly named but structurally distinct compound, dimethyl fumarate, which has well-documented immunomodulatory effects. This guide clarifies this important distinction to prevent potential research misdirection.

Introduction

Dimethyl 2-anilinobut-2-enedioate is an organic compound that serves as a valuable building block in the synthesis of more complex molecules.^[1] Its structure, featuring a reactive double bond, two ester functional groups, and an aniline moiety, makes it a versatile precursor for a variety of chemical transformations.^[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and synthesis.

Historical Background and Discovery

A definitive historical account of the first synthesis of **Dimethyl 2-anilinobut-2-enedioate**, including the specific researchers and date of discovery, is not readily available in prominent chemical databases and historical literature. The synthesis of this compound is a straightforward application of the well-known Michael addition reaction, where an amine (aniline) adds to an activated alkyne (dimethyl acetylenedicarboxylate). This type of reaction was extensively studied in the mid-20th century, particularly by chemists like Rolf Huisgen, who explored 1,3-dipolar cycloadditions and related reactions.^{[2][3][4][5][6]} It is likely that **Dimethyl 2-anilinobut-2-enedioate** was first synthesized during this period as part of broader investigations into the reactivity of acetylenic esters with amines. However, without a specific discovery publication, the exact origins remain obscure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Dimethyl 2-anilinobut-2-enedioate** is presented in Table 1. This data has been compiled from established chemical databases.

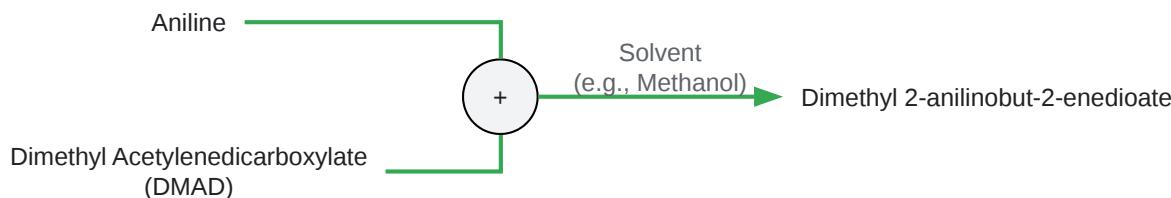
| Property | Value | Reference |
|------------------------------|-----------------------------------|---------------------|
| IUPAC Name | dimethyl 2-anilinobut-2-enedioate | [7] |
| Molecular Formula | C12H13NO4 | [7] |
| Molecular Weight | 235.24 g/mol | [7] |
| CAS Number | 54494-74-5 | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified | |
| XLogP3-AA | 2.5 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |

Table 1: Chemical and Physical Properties of **Dimethyl 2-anilinobut-2-enedioate**

Synthesis and Experimental Protocols

The primary and most direct method for the synthesis of **Dimethyl 2-anilinobut-2-enedioate** is the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD).[\[8\]](#) This reaction is a nucleophilic addition of the amine to the electron-deficient alkyne.

General Reaction Scheme



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Caption: Reaction scheme for the synthesis of **Dimethyl 2-anilinobut-2-enedioate**.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the addition of amines to acetylenedicarboxylic esters.

Materials:

- Aniline (freshly distilled)
- Dimethyl acetylenedicarboxylate (DMAD)
- Methanol (anhydrous)
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath

- Rotary evaporator
- Büchner funnel and filter paper
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in anhydrous methanol (20 mL).
- Addition of DMAD: Cool the solution in an ice bath. To the stirred solution, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise over a period of 15 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
- Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.
- Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with cold hexane, and dry under vacuum.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.

Spectroscopic Data

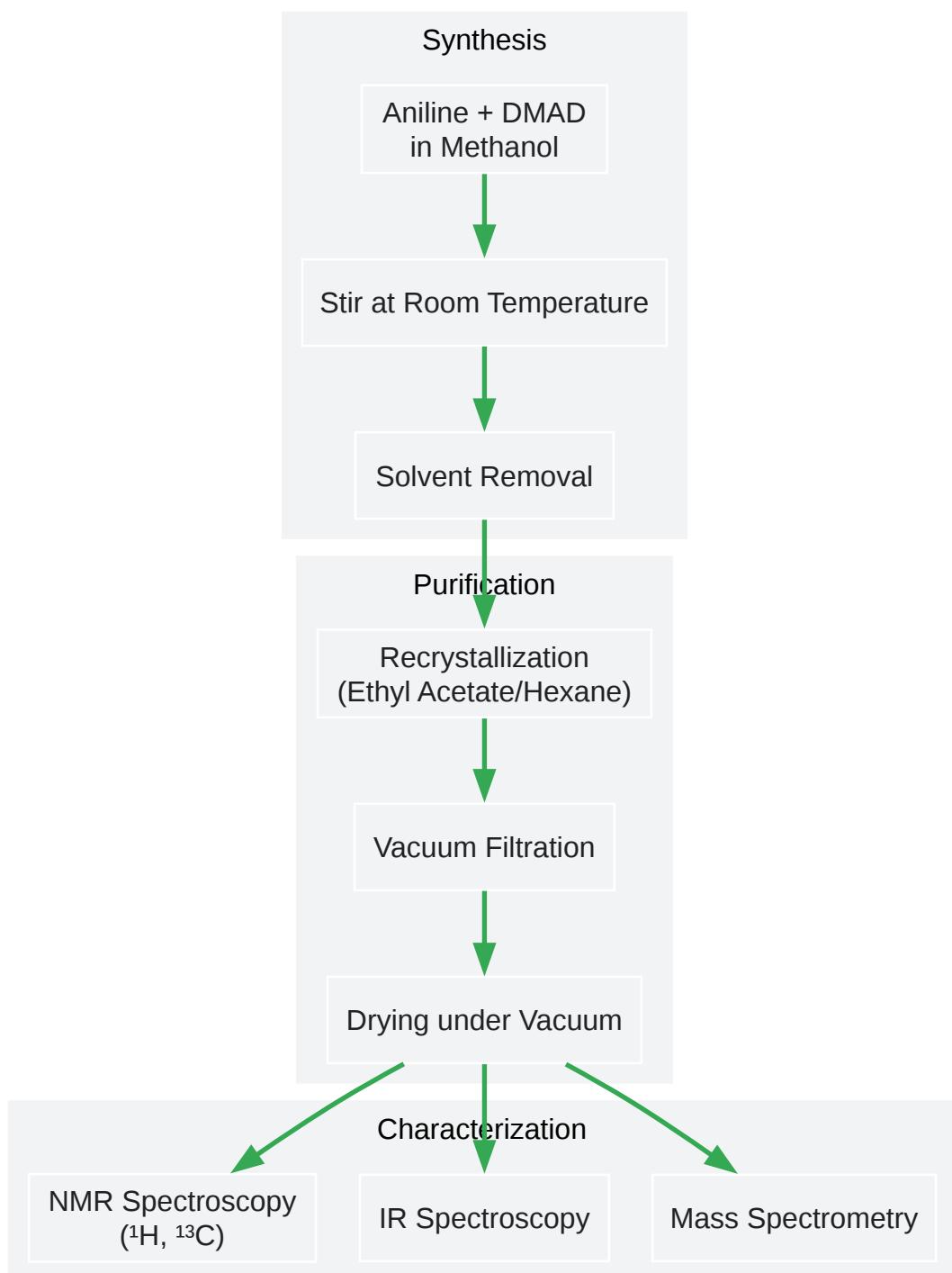
While a specific, unified dataset for **Dimethyl 2-anilinobut-2-enedioate** is not available in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Peaks/Signals |
|------------------------|---|
| ¹ H NMR | $\delta \sim 3.6\text{-}3.8$ ppm (s, 6H, 2 x -OCH ₃), $\delta \sim 5.0\text{-}5.5$ ppm (s, 1H, =CH), $\delta \sim 6.8\text{-}7.4$ ppm (m, 5H, Ar-H), $\delta \sim 9.0\text{-}10.0$ ppm (br s, 1H, -NH) |
| ¹³ C NMR | $\delta \sim 51\text{-}53$ ppm (2 x -OCH ₃), $\delta \sim 90\text{-}100$ ppm (=CH), $\delta \sim 115\text{-}130$ ppm (Ar-C), $\delta \sim 140\text{-}150$ ppm (Ar-C-N and =C-N), $\delta \sim 165\text{-}170$ ppm (2 x C=O) |
| IR (cm ⁻¹) | $\sim 3300\text{-}3400$ (N-H stretch), $\sim 3000\text{-}3100$ (Ar C-H stretch), $\sim 2800\text{-}3000$ (Aliphatic C-H stretch), $\sim 1700\text{-}1730$ (C=O stretch, ester), $\sim 1600\text{-}1650$ (C=C stretch), $\sim 1500\text{-}1600$ (Ar C=C stretch) |
| Mass Spec (m/z) | 235 (M ⁺), other fragments corresponding to loss of -OCH ₃ , -COOCH ₃ , and aniline fragments. |

Table 2: Predicted Spectroscopic Data for **Dimethyl 2-anilinobut-2-enedioate**

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **Dimethyl 2-anilinobut-2-enedioate**.



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Caption: General experimental workflow for the synthesis and characterization.

Biological Activity and Signaling Pathways

A critical point of clarification for researchers is the distinction between **Dimethyl 2-anilinobut-2-enedioate** and the therapeutic agent, dimethyl fumarate (DMF). While their names bear some resemblance, they are structurally and pharmacologically distinct compounds.

Extensive searches of the scientific literature and biological databases have not revealed any established signaling pathways or specific mechanisms of action for **Dimethyl 2-anilinobut-2-enedioate**. Its primary utility reported is as a chemical intermediate.^[1]

In contrast, dimethyl fumarate (DMF) is an FDA-approved drug for treating multiple sclerosis and psoriasis.^{[9][10]} The mechanism of action for DMF is understood to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway, which plays a crucial role in cellular protection against oxidative stress.^{[10][11]} DMF also exhibits immunomodulatory effects by influencing T-cell populations and inhibiting the NF-κB signaling pathway.^[10]

It is imperative that researchers do not extrapolate the biological activities and signaling pathway involvement of dimethyl fumarate to **Dimethyl 2-anilinobut-2-enedioate**, as there is no scientific basis for such an association. The mandatory requirement for a signaling pathway diagram for the topic compound cannot be fulfilled based on current scientific knowledge.

Conclusion

Dimethyl 2-anilinobut-2-enedioate is a readily synthesized organic compound with utility as a versatile intermediate. This guide has provided a detailed overview of its chemical properties, a representative experimental protocol for its synthesis, and a summary of its expected spectroscopic characteristics. The historical origins of the compound are not clearly documented, though its synthesis falls within a well-established class of chemical reactions. Crucially, this guide clarifies that there is no known biological signaling pathway associated with **Dimethyl 2-anilinobut-2-enedioate**, and it should not be confused with the pharmacologically active compound dimethyl fumarate. This information is vital for guiding future research and preventing the misattribution of biological effects.

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